![molecular formula C21H16N2O3S2 B2723098 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898427-77-5](/img/structure/B2723098.png)
2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . Benzothiazoles have been studied for their potential antinociceptive (pain-relieving) activity .
Scientific Research Applications
Antitumor Activities
Compounds derived from 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide show considerable antitumor activities. A study synthesized derivatives bearing different heterocyclic ring systems, which were evaluated for antitumor activity against human tumor cell lines. Among these, certain compounds demonstrated significant anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Studies
Another facet of research into 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives explores their antimicrobial potential. Patel and Agravat (2007) synthesized a series of compounds from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, showing considerable antibacterial and antifungal activities (Patel & Agravat, 2007).
Cytotoxic and Antifungal Properties
Novel series of compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl) demonstrated excellent activity against various microorganisms and showed good cytotoxic activities. These findings highlight the potential of such compounds in the development of new antimicrobial and anticancer drugs (Devi, Shahnaz, & Prasad, 2022).
Anti-diabetic Potential
Research also extends to the anti-diabetic potential of derivatives. Abbasi et al. (2023) synthesized a series of compounds evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)27-21/h1-13H,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVHXWBNHIZXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide |
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